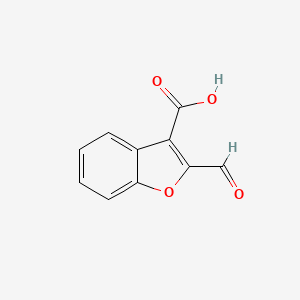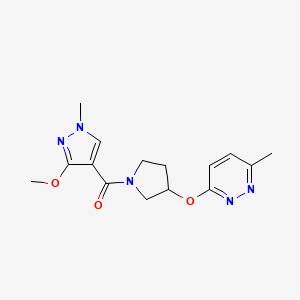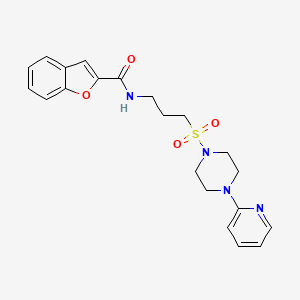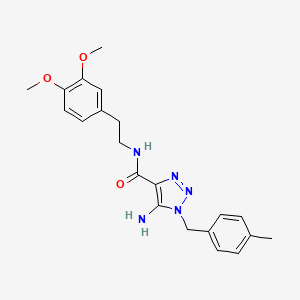
2,5-dichloro-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18Cl2N2O3S2 and its molecular weight is 457.38. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been explored for photodynamic therapy (PDT) applications. These compounds exhibit promising properties as photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment through PDT. The specific compound structure in the context of PDT demonstrates the versatile role of benzenesulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Structural Analysis and Molecular Interactions
Research on the structural characteristics of dichlorobenzenesulfonamide derivatives, specifically those derived from thiazole, reveals insights into tautomerism and intramolecular hydrogen bonding. These studies provide a foundation for understanding the chemical behavior and potential reactivity of such compounds, which is crucial for designing drugs with targeted biological activities (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).
特性
IUPAC Name |
2,5-dichloro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3S2/c1-12-17(27-19(23-12)13-3-6-15(26-2)7-4-13)9-10-22-28(24,25)18-11-14(20)5-8-16(18)21/h3-8,11,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDZUGWVSACHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2633135.png)
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633136.png)

![7-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2633140.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide](/img/structure/B2633141.png)
![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2633143.png)
![7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2633144.png)